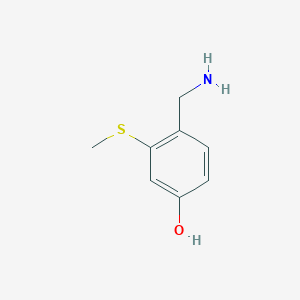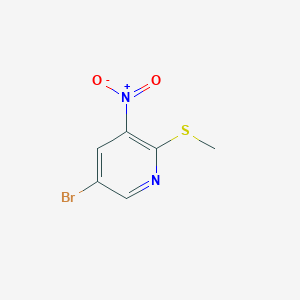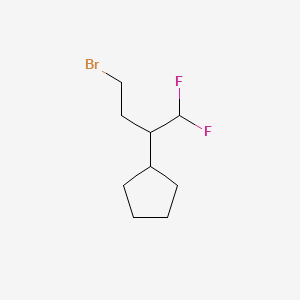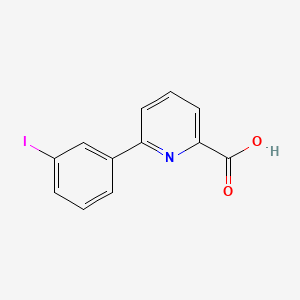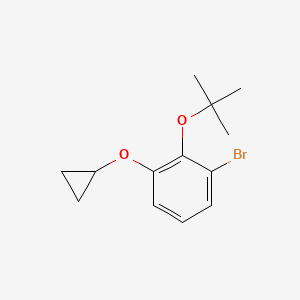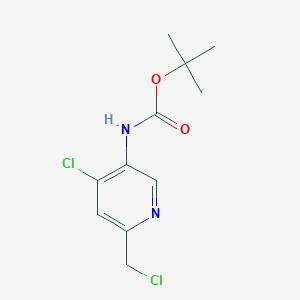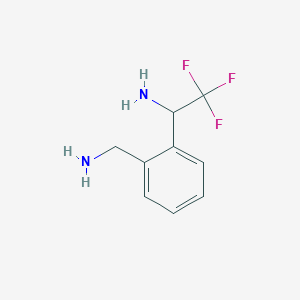
1-(2-Aminomethyl-phenyl)-2,2,2-trifluoro-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminomethyl-phenyl)-2,2,2-trifluoro-ethylamine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethylamine group attached to a phenyl ring with an aminomethyl substituent, making it a versatile molecule for various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminomethyl-phenyl)-2,2,2-trifluoro-ethylamine typically involves the reaction of 2-aminomethylphenyl derivatives with trifluoroethylamine under controlled conditions. One common method includes the use of Grignard reagents, where 2-aminomethylphenyl magnesium bromide reacts with trifluoroethylamine to yield the desired product . The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminomethyl-phenyl)-2,2,2-trifluoro-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Aplicaciones Científicas De Investigación
1-(2-Aminomethyl-phenyl)-2,2,2-trifluoro-ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminomethyl-phenyl)-2,2,2-trifluoro-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
1-(2-Aminomethylphenyl)-3-trifluoromethyl-N-(3-fluoro-2’-sulfamoylbiphenyl-4-yl)-1H-pyrazole-5-carboxamide (DPC602): A potent and selective inhibitor of Factor Xa.
2-Methyl-1-substituted phenyl-2-propylamine: Used in the synthesis of beta2-adrenergic receptor stimulant drugs.
Uniqueness: 1-(2-Aminomethyl-phenyl)-2,2,2-trifluoro-ethylamine stands out due to its trifluoroethylamine group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C9H11F3N2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
1-[2-(aminomethyl)phenyl]-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13/h1-4,8H,5,13-14H2 |
Clave InChI |
BXFXNLBGSDBWPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







